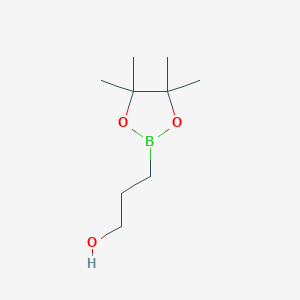

3-Hydroxypropylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Hydroxypropylboronic acid pinacol ester is an organic compound with the molecular formula C9H19BO3. It is a boronic ester derivative, specifically a pinacol ester, which is commonly used in organic synthesis and medicinal chemistry. The compound is characterized by the presence of a boronic acid group attached to a hydroxypropyl chain, which is further stabilized by a pinacol ester group. This structure imparts unique chemical properties that make it valuable in various chemical reactions and applications .

Mechanism of Action

Target of Action

The primary targets of 3-Hydroxypropylboronic acid pinacol ester are organic synthesis processes, particularly the Suzuki–Miyaura coupling . This compound is a highly valuable building block in organic synthesis .

Mode of Action

This compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the compound, which is a critical step in many organic synthesis reactions . The protodeboronation of this compound utilizes a radical approach .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve carbon-carbon bond formation, such as in the Suzuki–Miyaura coupling . The compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Pharmacokinetics

It is known that the compound is usually bench stable, easy to purify, and often commercially available

Result of Action

The result of the action of this compound is the formation of new organic compounds through carbon-carbon bond formation . The compound’s protodeboronation process allows for the conversion of pinacol boronic esters into iodides, bromides, chlorides, and thioethers . It also enables the formation of nitriles and allylated compounds via C–C bond formation using sulfonyl radical traps .

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of the hydrolysis reaction of some phenylboronic pinacol esters, which are structurally similar to this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly influenced by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxypropylboronic acid pinacol ester typically involves the reaction of 3-hydroxypropylboronic acid with pinacol in the presence of a suitable catalyst. One common method is the esterification reaction, where the boronic acid reacts with pinacol under acidic or basic conditions to form the ester. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, and the product is purified by column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for the efficient and controlled synthesis of the compound, minimizing side reactions and improving yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypropylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.

Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Alcohols or hydrocarbons.

Substitution: Biaryl compounds or other carbon-carbon bonded products.

Scientific Research Applications

3-Hydroxypropylboronic acid pinacol ester has a wide range of applications in scientific research:

Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

Medicine: It is explored for its potential in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT) agents.

Industry: The compound is used in the synthesis of advanced materials and as a reagent in various industrial processes

Comparison with Similar Compounds

Similar Compounds

- Phenylboronic acid pinacol ester

- 2-Hydroxyphenylboronic acid pinacol ester

- Isopropylboronic acid pinacol ester

Uniqueness

3-Hydroxypropylboronic acid pinacol ester is unique due to its hydroxypropyl chain, which imparts additional reactivity and versatility compared to other boronic esters. This makes it particularly useful in applications requiring specific functional group interactions and stability under various reaction conditions .

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO3/c1-8(2)9(3,4)13-10(12-8)6-5-7-11/h11H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYZZFFCKGWZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one](/img/structure/B2705731.png)

![N-(2-(dimethylamino)ethyl)-4-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2705732.png)

![N-{[4-(morpholin-4-yl)phenyl]methylidene}hydroxylamine](/img/structure/B2705733.png)

![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2705734.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2705744.png)

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2705748.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2705752.png)